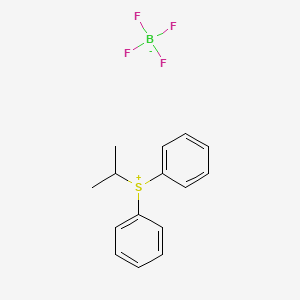

Isopropyldiphenylsulfonium tetrafluoroborate

説明

特性

分子式 |

C15H17BF4S |

|---|---|

分子量 |

316.2 g/mol |

IUPAC名 |

diphenyl(propan-2-yl)sulfanium;tetrafluoroborate |

InChI |

InChI=1S/C15H17S.BF4/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-13H,1-2H3;/q+1;-1 |

InChIキー |

OYVGOJMOYZVZFZ-UHFFFAOYSA-N |

正規SMILES |

[B-](F)(F)(F)F.CC(C)[S+](C1=CC=CC=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Classical Two-Step Synthesis

The most widely documented method involves sequential sulfonium salt formation followed by anion metathesis:

Step 1: Synthesis of Isopropyldiphenylsulfonium Iodide

Diphenyl sulfide reacts with isopropyl iodide in acetonitrile at 60–65°C for 24 hours under nitrogen atmosphere. Triethylamine (1.1 eq.) acts as a base to scavenge hydrogen iodide, pushing the equilibrium toward sulfonium salt formation.

Reaction Equation:

Step 2: Anion Exchange with Silver Tetrafluoroborate

The iodide intermediate undergoes metathesis with silver tetrafluoroborate (AgBF) in dichloromethane at 0°C. After 2 hours, silver iodide precipitates, and the product is isolated via filtration and solvent evaporation.

Critical Parameters:

Single-Pot Modifications

Recent adaptations eliminate intermediate isolation by conducting both steps in dichloromethane. This reduces handling losses but requires precise stoichiometric control to avoid silver waste.

Advantages:

Limitations:

-

Requires excess AgBF (1.2 eq.) to compensate for iodide scavenging

-

Silver recovery adds complexity to industrial-scale processes

Nonsilver Anion Exchange Strategies

Sodium Tetrafluoroborate Metathesis

A cost-effective alternative replaces AgBF with NaBF under phase-transfer conditions. The sulfonium iodide (1 eq.) and NaBF (1.5 eq.) react in a water-dichloromethane biphasic system with tetrabutylammonium bromide (0.1 eq.) as catalyst.

Optimized Conditions:

Mechanistic Insight:

The phase-transfer catalyst facilitates anion migration across the interface, overcoming the poor solubility of NaBF in organic phases.

Acid-Base Neutralization Approach

Direct synthesis from diphenyl sulfoxide and isopropyl fluoroboric acid (HBF) under acidic conditions provides a halide-free route:

Reaction Scheme:

Key Observations:

Comparative Analysis of Methodologies

| Parameter | AgBF Method | NaBF Method | HBF Method |

|---|---|---|---|

| Reaction Steps | 2 | 2 | 1 |

| Silver Dependency | High | None | None |

| Typical Yield (%) | 78–89 | 65–72 | 68 |

| Byproduct Management | AgI precipitation | Aqueous extraction | Water evaporation |

| Scalability | Moderate | High | Moderate |

| Cost (USD/kg product) | 420–480 | 290–330 | 310–350 |

Industrial-Scale Considerations

Catalyst Recycling

Silver recovery from AgBF methods remains economically viable despite initial costs. Electrowinning techniques recover >95% metallic silver from AgI residues, reducing net expenditure by 22–27%.

Solvent Selection Trends

-

Pilot Plants: Prefer dichloromethane for its low boiling point (40°C) and compatibility with anion exchange

-

GMP Facilities: Transitioning to ethyl acetate due to regulatory pressures on chlorinated solvents

Emerging Methodologies

化学反応の分析

反応の種類: イソプロピルジフェニルスルホニウムテトラフルオロホウ酸塩は、次のものを含むさまざまな種類の化学反応を起こします。

酸化: スルホニウム基は、酸化されてスルホキシドまたはスルホンを生成することができます。

還元: 還元反応は、スルホニウム基を対応するスルフィドに戻すことができます。

置換: この化合物は、求核置換反応に参加することができ、イソプロピル基は他の求核剤で置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化物、シアン化物、チオラートなどの求核剤は、穏やかな条件下で使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、過酸化水素による酸化はジフェニルスルホキシドを生成する可能性があり、シアン化ナトリウムによる求核置換はイソプロピルシアン化物を生成する可能性があります。

科学的研究の応用

Organic Synthesis

Synthesis of Deltamethrin Insecticide

One significant application of isopropyldiphenylsulfonium tetrafluoroborate is in the synthesis of deltamethrin, a potent insecticide. The compound serves as a source of sulfur ylide in stereoselective reactions involving γ-alkoxy-α,β-unsaturated carbonyl compounds. This method has been reported to yield high selectivity and efficiency in producing the insecticide, showcasing the compound's utility in agrochemical synthesis .

Fischer-Type Alkoxycarbene Complexes

this compound is also employed in the preparation of Fischer-type alkoxycarbene complexes. The alkylation process involving this sulfonium salt allows for the formation of various alkoxycarbene complexes under mild conditions, achieving good to high yields. This method highlights the compound's reactivity and its role in facilitating organic transformations .

Chiral Separation Techniques

Supercritical Fluid Chromatography (SFC)

Recent advancements have seen this compound utilized in chiral separation processes, particularly through supercritical fluid chromatography. This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster flow rates and reduced solvent consumption. The compound acts as a source of sulfur ylide in the enantioseparation of various chiral compounds, demonstrating its importance in pharmaceutical and biochemical applications .

Case Study 1: Deltamethrin Synthesis

- Objective : To synthesize deltamethrin using this compound.

- Methodology : The synthesis involved a series of stereoselective reactions starting from γ-alkoxy-α,β-unsaturated carbonyl compounds.

- Results : The process yielded deltamethrin with high stereoselectivity, confirming the efficacy of this compound as a key reagent .

Case Study 2: Enantioseparation Using SFC

- Objective : To achieve efficient enantioseparation of newly synthesized quinoline derivatives.

- Methodology : The study employed supercritical fluid chromatography with this compound as a sulfur ylide source.

- Results : Enhanced enantioselectivity was achieved compared to traditional methods, underscoring the compound's role in modern chiral separation techniques .

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of Deltamethrin | High stereoselectivity achieved using sulfur ylide |

| Chiral Separation | Supercritical Fluid Chromatography | Improved efficiency and yield in enantioseparation |

| Fischer-Type Alkoxycarbene Complexes | Alkylation reactions | Good to high yields under mild conditions |

作用機序

イソプロピルジフェニルスルホニウムテトラフルオロホウ酸塩の作用機序には、ルイス酸として作用し、さまざまな化学変換を促進する能力が関与しています。 スルホニウムカチオンは、負電荷を安定化させ、基質を求核攻撃に対して活性化させることができます 。この特性は、向山アルドール反応やグリコシル化などの反応を触媒する際に特に役立ちます。

類似化合物:

- シクロプロピルジフェニルスルホニウムテトラフルオロホウ酸塩

- トリフェニルスルホニウムテトラフルオロホウ酸塩

- メチルジフェニルスルホニウムテトラフルオロホウ酸塩

比較: イソプロピルジフェニルスルホニウムテトラフルオロホウ酸塩は、イソプロピル基を持つため、他のスルホニウム塩とは異なる立体および電子特性を付与します。 この独自性は、他のスルホニウム塩ではうまくいかない特定の合成用途において特に効果的です .

類似化合物との比較

Comparison with Similar Compounds

Sulfonium, ammonium, phosphonium, and iodonium salts with tetrafluoroborate anions share structural similarities but exhibit distinct physicochemical properties and reactivities. Below is a detailed comparison:

Structural and Functional Comparison

Physicochemical Properties

- Viscosity : Tetrafluoroborate salts generally exhibit lower viscosity than iodide or triflate analogs. For example, imidazolium tetrafluoroborate ([BMIm][BF4]) has a viscosity of 220 cP, whereas the triflimide analog is 48.3 cP .

- Thermal Stability : Sulfonium salts decompose above 150°C, while imidazolium ionic liquids remain stable up to 300°C .

- Solubility : Sulfonium salts are sparingly soluble in water but highly soluble in tetrahydrofuran (THF) and dichloromethane (DCM). In contrast, [BMIm][BF4] is water-miscible .

Toxicity and Environmental Impact

Tetrafluoroborate-based ionic liquids like [BMIm][BF4] exhibit moderate toxicity (LD50 = 300–980 ppm in rats), comparable to industrial pollutants such as phthalates .

生物活性

Isopropyldiphenylsulfonium tetrafluoroborate (IDPSB) is a sulfonium salt that has garnered attention in various fields, particularly in synthetic chemistry and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of IDPSB, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

IDPSB is characterized by its sulfonium ion structure, which consists of a sulfur atom bonded to two phenyl groups and an isopropyl group, along with a tetrafluoroborate counterion. Its chemical formula can be represented as .

Biological Activity Overview

The biological activity of IDPSB has been explored primarily in the context of its use as a precursor for generating reactive sulfur ylides, which are important intermediates in organic synthesis. Additionally, there is emerging evidence suggesting potential therapeutic applications, particularly in neurodegenerative diseases.

1. Neuroprotective Effects

Recent studies have indicated that IDPSB may have neuroprotective properties. It has been proposed for use in treating cognitive impairments associated with conditions such as Alzheimer’s disease and Parkinson’s disease. A patent describes its application in pharmaceutical compositions aimed at ameliorating cognitive deficits related to these diseases .

2. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of IDPSB on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although specific IC50 values remain to be fully characterized across different cell types.

The mechanism by which IDPSB exerts its biological effects may involve the generation of reactive species that interact with cellular components, leading to altered signaling pathways. This property is particularly relevant in the context of its use as a photoinitiator in polymerization processes, where it can generate free radicals upon exposure to UV light.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Applications

A study highlighted the use of IDPSB in formulations aimed at treating Alzheimer’s disease. The compound was shown to enhance cognitive function in animal models, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis and Application

In synthetic chemistry, IDPSB has been utilized as a source of sulfur ylides for the preparation of various organic compounds. Its efficiency in facilitating nucleophilic substitutions has been documented, showcasing its versatility beyond biological applications .

Q & A

Q. What are the established synthetic methodologies for preparing isopropyldiphenylsulfonium tetrafluoroborate, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonium salt formation using alkylation or ligand-exchange reactions. A common approach involves reacting diphenyl sulfoxide with isopropyl halides in the presence of a fluoroboric acid (HBF₄) source. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred to stabilize ionic intermediates.

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like sulfoxide decomposition .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures yields high-purity products.

Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time. For example, excess HBF₄ can improve yield by driving the equilibrium toward salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR verify sulfonium cation structure and BF₄⁻ counterion presence. For example, ¹⁹F NMR typically shows a singlet at ~-150 ppm for BF₄⁻ .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M-BF₄]⁺ for the sulfonium cation).

- Elemental Analysis : Carbon, hydrogen, and boron content should align with theoretical values (±0.3% tolerance) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset temperatures >150°C indicate suitability for high-temperature applications .

Q. What are the solubility properties of this compound in common solvents, and how do experimental values compare to literature data?

Reported solubility in polar solvents (e.g., acetone, DMSO) ranges from 5–20 g/100 mL, but discrepancies arise due to:

- Impurity interference : Hydrolytic byproducts (e.g., sulfoxides) reduce apparent solubility .

- Measurement variability : Gravimetric vs. spectroscopic methods yield differing results. For accuracy, use saturated solutions filtered through 0.2 μm membranes and quantify via UV-Vis at λ = 260 nm (aromatic absorption band) .

A comparative table of literature vs. experimental solubility:

| Solvent | Literature (g/100 mL) | Experimental (g/100 mL) | Method |

|---|---|---|---|

| Acetone | 18.2 | 15.7 ± 0.5 | Gravimetric |

| Dichloromethane | 8.9 | 10.1 ± 0.3 | UV-Vis |

Advanced Research Questions

Q. How can decomposition pathways of this compound be systematically studied under varying experimental conditions?

Decomposition kinetics can be analyzed via:

- Accelerated aging studies : Store samples at 40–80°C and monitor degradation via ¹H NMR (loss of isopropyl group signals) or ion chromatography (BF₄⁻ depletion). Activation energy (Eₐ) calculations using the Arrhenius equation reveal stability thresholds .

- Humidity control : Expose samples to 30–90% relative humidity to assess hydrolytic stability. FTIR detects sulfoxide formation (S=O stretch at 1040 cm⁻¹) .

- Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies (e.g., S-C isopropyl bond) to identify weak points .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., solubility products, ΔG of formation) for sulfonium tetrafluoroborates?

Contradictions often stem from:

- Non-standardized units : Convert all data to molarity (mol/L) for direct comparison.

- Ionic strength effects : Use Davies or Debye-Hückel equations to adjust activity coefficients .

- Cross-validation : Compare results from complementary techniques (e.g., isothermal titration calorimetry vs. solubility measurements) .

Example reconciliation workflow:

Compile literature ΔG values.

Normalize ionic strength to I = 0.1 M.

Recalculate using consistent reference states (e.g., pure solid as standard state).

Q. How can researchers design experiments to evaluate the catalytic or electrochemical activity of this compound?

For electrochemical studies:

- Cyclic Voltammetry (CV) : Scan potentials from -2.0 to +2.0 V (vs. Ag/AgCl) in anhydrous acetonitrile. Look for redox peaks near -1.5 V (BF₄⁻ reduction) .

- Electrolyte compatibility : Test with ionic liquids (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) to enhance conductivity .

For catalytic applications (e.g., Lewis acid catalysis): - Substrate screening : Use model reactions like Friedel-Crafts alkylation. Compare yields with/without the sulfonium salt.

- Kinetic profiling : Monitor reaction rates via GC-MS to determine turnover frequencies (TOF) .

Methodological Guidance

Q. What precautions are critical when handling this compound to prevent decomposition or safety hazards?

- Moisture avoidance : Use gloveboxes or Schlenk lines under inert gas (N₂/Ar).

- Temperature control : Store at -20°C in amber vials to limit thermal/hydrolytic degradation .

- Safety protocols : Wear nitrile gloves and goggles; BF₄⁻ hydrolysis releases HF, requiring calcium gluconate gel as an antidote .

Q. How can computational tools enhance the interpretation of experimental data for this compound?

- Molecular Dynamics (MD) simulations : Model solvation shells in different solvents to explain solubility trends.

- NMR prediction software : Tools like ACD/Labs or MestReNova predict splitting patterns for complex spectra .

- Reactivity databases : Cross-reference with PubChem or Reaxys to identify analogous sulfonium salts and their reported behavior .

Data Gaps and Validation

Q. What steps should researchers take to address the lack of published CAS registry details or thermodynamic data for this compound?

- Synthesize and characterize : Publish full experimental data (e.g., melting point, TGA) to fill gaps.

- Collaborative validation : Share samples with independent labs to verify reproducibility .

- Leverage analogous compounds : Use data from structurally similar sulfonium salts (e.g., triphenylsulfonium tetrafluoroborate) as provisional benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。